molecular formula C17H18ClNO3 B1305878 N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide CAS No. 6126-03-0

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Cat. No. B1305878
CAS RN: 6126-03-0
M. Wt: 319.8 g/mol
InChI Key: UURYXTNHXWGLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (also known as CPF) is an anilide-based compound that has been used in a variety of scientific research applications. CPF has been found to have a wide range of biochemical and physiological effects, and its use in laboratory experiments has become increasingly popular.

Scientific Research Applications

Application in Chemical Crystallography

  • Summary : The compound N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-Dinitrobenzoic Acid were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis .
  • Methods : The compounds were prepared and their structures were analyzed using X-ray diffraction, IR spectroscopy, melting point determination, and elemental analysis .
  • Results : The compounds displayed 1D–3D structures. The crystal structures show the classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .

Application in Pharmacology

  • Summary : The compound PQ 401, which may be structurally similar to N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, has been shown to suppress IGF-stimulated IGF-IR autophosphorylation .
  • Methods : The compound was tested for its ability to inhibit IGF-stimulated IGF-IR autophosphorylation .
  • Results : PQ 401 was found to suppress IGF-stimulated IGF-IR autophosphorylation with an IC50 value of 12 μM. It also inhibited the growth of MCF-7 breast cancer cells in vitro and in vivo .

Application in Chemical Synthesis

  • Summary : The compound N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals for early discovery researchers .
  • Methods : The specific methods of application or experimental procedures would depend on the specific research context .
  • Results : As this compound is provided for early discovery research, the results or outcomes obtained would vary based on the specific experiments conducted .

Application in Biochemistry

  • Summary : Amide-type compounds and their metal ion complexes have potential applications in ion extraction, biochemistry, catalysis, and magnetism .
  • Methods : These compounds are often prepared and then characterized using various analytical techniques, such as X-ray diffraction, IR spectroscopy, and elemental analysis .
  • Results : The specific results would depend on the particular experiment conducted .

Application in Pharmacology

  • Summary : Pyrazoline and other related heterocyclic derivatives have shown a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities .
  • Methods : These compounds are typically synthesized and then tested in various biological assays to determine their pharmacological activities .
  • Results : The specific results would depend on the particular assays conducted .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYXTNHXWGLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387332
Record name N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

CAS RN

6126-03-0
Record name N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.